(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate
Description
(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. This compound, in particular, features a conjugated system that includes two thiophene rings and an acrylamide group, making it a potential candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-2-18-14(17)11-7-9-20-13(11)15-12(16)6-5-10-4-3-8-19-10/h3-9H,2H2,1H3,(H,15,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIWMECIVXRXNJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Synthesis of the acrylamide intermediate: This step involves the reaction of thiophene-2-carboxylic acid with ethylamine to form the corresponding amide.
Formation of the acrylamide derivative: The amide is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.
Coupling reaction: The acrylamide derivative is then coupled with thiophene-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The conjugated system of the compound allows it to participate in electron transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
Thiophene-3-carboxylic acid: Another precursor used in the synthesis.
Acrylamide derivatives: Compounds with similar acrylamide groups.
Uniqueness
(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate is unique due to its specific combination of two thiophene rings and an acrylamide group This structure provides a conjugated system that is beneficial for applications in organic electronics and materials science
Biological Activity
(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate is a thiophene derivative that has garnered interest in the scientific community due to its unique structural features and promising biological activities. This compound, characterized by its ethyl ester and acrylamide functionalities, has been explored for various applications, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 285.41 g/mol. The compound's structure allows it to participate in various chemical interactions, making it a versatile candidate for biological applications.
Biological Activity
Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance, related thiophene derivatives have exhibited significant activity against prostate cancer cells, indicating potential as therapeutic agents in oncology .
- Antioxidant Properties : Thiophene-based compounds have been shown to possess antioxidant activity. Studies involving zebrafish models exposed to acrylamide-induced oxidative stress revealed that certain thiophene derivatives can enhance the glutathione redox cycle and reduce reactive oxygen species (ROS), thereby mitigating oxidative damage .
- Anti-inflammatory Effects : Some thiophene derivatives are known for their anti-inflammatory properties. They can inhibit enzymes such as COX and LOX, which are involved in inflammatory pathways. The presence of specific substituents in the thiophene ring is correlated with increased activity against inflammation .
The mechanism of action for this compound likely involves its interaction with specific molecular targets, including enzymes and receptors. The thiophene rings and acrylamide moiety are crucial for binding to these targets, influencing various biochemical pathways .
1. Cytotoxicity Against Cancer Cell Lines
A study investigating the cytotoxic effects of thiophene derivatives found that this compound exhibited significant inhibition of cell proliferation in prostate cancer cell lines. The IC50 values indicated a strong dose-dependent response, suggesting that further optimization could enhance its efficacy as an anticancer agent.
2. Antioxidant Activity in Zebrafish Models
In a zebrafish model exposed to acrylamide, treatment with thiophene derivatives resulted in a marked reduction in oxidative stress markers. The compounds improved locomotion and reduced lipid peroxidation levels, demonstrating their potential as protective agents against neurotoxicity induced by environmental toxins .
Comparative Analysis
| Compound Name | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| This compound | Anticancer | TBD | Exhibits cytotoxicity against prostate cancer cells |
| Related Thiophene Derivative | Antioxidant | TBD | Enhances glutathione redox cycle in zebrafish |
| Other Thiophene Compounds | Anti-inflammatory | TBD | Inhibits COX/LOX enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
